molecular formula C16H14N2 B1595209 N1-Phenylnaphthalene-1,8-diamine CAS No. 30407-81-9

N1-Phenylnaphthalene-1,8-diamine

Cat. No.: B1595209
CAS No.: 30407-81-9
M. Wt: 234.29 g/mol
InChI Key: VKPLCZFJGSTZCM-UHFFFAOYSA-N
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Description

N1-Phenylnaphthalene-1,8-diamine is an organic compound with the molecular formula C16H14N2. It is a derivative of naphthalene, where the 1 and 8 positions on the naphthalene ring are substituted with amino groups, and one of these amino groups is further substituted with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Phenylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by the nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst. The reaction is carried out in a solvent at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

The industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the sequential addition of a catalyst, dinitronaphthalene, and a solvent into a reaction vessel. The mixture is heated, and hydrazine hydrate is slowly added. The reaction is maintained at elevated temperatures for several hours, followed by cooling, filtration, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-Phenylnaphthalene-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted naphthalene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N1-Phenylnaphthalene-1,8-diamine involves its interaction with molecular targets and pathways. For instance, in cytotoxic activity studies, the compound interacts with specific proteins and enzymes, leading to the inhibition of cancer cell growth. Molecular docking studies have shown that it binds to critical amino acids in target proteins, affecting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Phenylnaphthalene-1,8-diamine is unique due to the presence of a phenyl group attached to one of the amino groups. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. Its ability to form hybrid nanoflowers and its potential cytotoxic activity against cancer cells further highlight its uniqueness and importance in scientific research .

Properties

IUPAC Name

1-N-phenylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-14-10-4-6-12-7-5-11-15(16(12)14)18-13-8-2-1-3-9-13/h1-11,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLCZFJGSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952746
Record name N~1~-Phenylnaphthalene-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30407-81-9
Record name 1-Amino-8-(N-phenylamino)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30407-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-Phenylnaphthalene-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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